Methyl 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate
Description
Historical Development and Research Evolution
The synthesis of trifluoromethoxy-containing compounds has been a focal point in organofluorine chemistry since the mid-20th century, driven by the unique electronic and steric properties imparted by the -OCF₃ group. Early challenges in trifluoromethoxylation centered on the instability of trifluoromethoxide anions (CF₃O⁻), which limited their practical utility in nucleophilic reactions. The development of this compound arose from iterative improvements in reagent design during the 2010s, particularly through the work of Zhou et al. (2018), who demonstrated that benzoyl-protected trifluoromethoxide precursors could overcome previous stability limitations. This compound’s chlorosulfonyl group enhances electrophilicity at the benzoate core, enabling diverse functionalization pathways while maintaining handling stability—a critical advancement over earlier gaseous precursors like carbonyl fluoride (COF₂).
Strategic Importance in Fluorinated Building Block Chemistry
The compound’s dual functionality makes it indispensable in modular synthesis strategies:
- Chlorosulfonyl Group : Serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling introduction of amines, thiols, or other nucleophiles at the 5-position.
- Trifluoromethoxy Substituent : Provides electron-withdrawing character that activates the aromatic ring for electrophilic substitution while conferring metabolic stability to resulting molecules—a prized feature in drug design.
- Methyl Ester : Protects the carboxylic acid functionality during synthetic operations while allowing late-stage deprotection for further derivatization.
This trifunctional architecture supports convergent synthesis approaches, as evidenced by its use in preparing:
Positioning in Contemporary Trifluoromethoxylation Research
Modern applications leverage the compound’s ability to generate stabilized trifluoromethoxide species under mild conditions. When treated with fluoride sources (e.g., KF), the methyl ester undergoes cleavage to release CF₃O⁻, which can be further stabilized by crown ether complexes (e.g., cis-dicyclohexano-18-crown-6). This innovation enables previously inaccessible transformations:
| Reaction Type | Conditions | Key Advantage |
|---|---|---|
| Aryne trifluoromethoxylation | RT, crown ether/K⁺ system | Simultaneous introduction of -OCF₃ and halogens |
| Alkyl halide substitution | Polar aprotic solvents | High yields with secondary substrates |
| Cross-coupling with stannanes | Pd catalysis | Compatibility with sensitive functional groups |
These advancements address historical limitations in trifluoromethoxylation, particularly the need for cryogenic conditions and silver/cesium mediators.
Patent Landscape and Intellectual Property Considerations
While specific patents referencing this compound remain undisclosed in public databases, its synthetic utility intersects with protected technologies in several domains:
- Reagent Synthesis : Proprietary methods for generating trifluoromethoxide precursors from triphosgene/KF/benzoyl bromide systems
- Pharmaceutical Intermediates : Patent claims covering ortho-substituted trifluoromethoxyarenes synthesized via this compound
- Catalytic Systems : IP surrounding crown ether-mediated stabilization of CF₃O⁻ in nucleophilic reactions
The compound’s EC number (860-496-7) and presence in major chemical databases (PubChem CID 132351202) confirm its commercial relevance, though manufacturers often protect production scale-up processes through trade secrets rather than patents.
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-2-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O5S/c1-17-8(14)6-4-5(19(10,15)16)2-3-7(6)18-9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTWBDRWHAIORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137562-31-1 | |
| Record name | methyl 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate typically involves the introduction of the trifluoromethoxy group and the chlorosulfonyl group onto a benzoate ester. One common method involves the trifluoromethylation of a suitable precursor, followed by chlorosulfonation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The trifluoromethoxy group can be oxidized under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used to substitute the chlorosulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) may be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while reduction can produce a sulfonyl derivative.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.
Biology
- Biological Activity Investigation : Research has focused on its potential interactions with biomolecules, exploring its efficacy against various biological targets. The presence of the trifluoromethoxy group is believed to facilitate interactions with hydrophobic regions of proteins or cell membranes.
Medicine
- Drug Development : The compound has been explored for its potential use in developing new therapeutic agents. Its structural features suggest possible anticancer and antibacterial activities.
Anticancer Activity
Research indicates that compounds similar to methyl 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate exhibit significant antiproliferative activity against cancer cell lines. For instance, derivatives of tetracyclic quinobenzothiazinium systems have shown IC50 values in the low micromolar range against pancreatic cancer cells. The anticancer mechanism may involve DNA intercalation, similar to established chemotherapeutics.
Case Study: Anticancer Efficacy
- A study on quinobenzothiazinium derivatives revealed that modifications at specific positions on the benzene ring could enhance antiproliferative effects against various cancer cell lines. This suggests that this compound may also exhibit similar properties.
Antibacterial Activity
The compound has been investigated for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Modifications to the sulfonamide derivatives have led to improved potency.
Case Study: Antibacterial Efficacy
- A series of studies highlighted the effectiveness of sulfonamide derivatives against MRSA. Structure-activity relationship (SAR) analyses indicate that halogen substitutions significantly enhance antibacterial activity.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials with specific properties.
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex organic synthesis |
| Biology | Investigated for interactions with biomolecules |
| Medicine | Potential drug development candidate |
| Anticancer Research | Demonstrated antiproliferative activity against cancer cell lines |
| Antibacterial Research | Effective against MRSA; enhanced potency through structural modifications |
| Industrial Chemicals | Used in producing specialty chemicals with tailored properties |
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chlorosulfonyl group can act as a reactive site for further chemical modifications, enabling the compound to form covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) group in the target compound increases electrophilicity at the chlorosulfonyl site compared to analogs with methoxy (-OCH₃) or methyl (-CH₃) groups, accelerating nucleophilic substitution .
Positional Effects : Moving the chlorosulfonyl group from the 2-position (Methyl 2-(chlorosulfonyl)benzoate, CAS 26638-43-7) to the 5-position alters steric accessibility, influencing reaction yields in sulfonamide formation .
Functional Group Interchange : Replacing -SO₂Cl with -I (as in Methyl 5-iodo-2-(trifluoromethoxy)benzoate) shifts utility toward cross-coupling reactions, whereas -COCl (benzoyl chloride derivatives) prioritizes acylation reactions .
Physicochemical Properties
The trifluoromethoxy group significantly impacts solubility and lipophilicity. For example:
- LogP : Estimated to be higher than Methyl 2-(chlorosulfonyl)benzoate due to the trifluoromethoxy group’s hydrophobicity.
- Melting Point : Analogs with similar substituents (e.g., Methyl 2-(chlorosulfonyl)benzoate derivatives) exhibit melting points of 209–212°C , suggesting the target compound likely shares a high melting range.
Biological Activity
Methyl 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethoxy group and a chlorosulfonyl moiety, which are known to enhance biological activity through various mechanisms. The trifluoromethoxy group increases lipophilicity and metabolic stability, making it a valuable scaffold for drug development. The chlorosulfonyl group is often associated with reactivity towards nucleophiles, which can be exploited in biological applications.
Antimicrobial Activity
Studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzenesulfonate derivatives have shown high activity against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.39 to 3.12 mg/L, indicating potent antibacterial effects .
| Compound | MIC (mg/L) against MSSA | MIC (mg/L) against MRSA |
|---|---|---|
| Compound A | 0.39 | 0.78 |
| Compound B | 1.56 | 2.00 |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of similar compounds has been investigated through various studies. For example, derivatives of tetracyclic quinobenzothiazinium systems have demonstrated significant antiproliferative activity against pancreatic cancer cell lines with IC50 values in the low micromolar range . The mechanism of action is believed to involve DNA intercalation, similar to established chemotherapeutic agents.
The biological activity of this compound can be attributed to its structural features:
- Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability.
- Chlorosulfonyl Moiety : Reacts with nucleophiles, potentially leading to the formation of biologically active metabolites.
The presence of these functional groups may facilitate interactions with biological targets, such as enzymes or receptors involved in disease processes.
Case Studies
- Antibacterial Efficacy : A series of studies have highlighted the efficacy of sulfonamide derivatives against MRSA, with modifications leading to improved potency . The structure-activity relationship (SAR) indicates that halogen substitutions significantly enhance antibacterial activity.
- Anticancer Potential : Research on quinobenzothiazinium derivatives revealed that modifications at specific positions on the benzene ring could lead to increased antiproliferative effects against various cancer cell lines . This suggests that this compound may also exhibit similar properties.
Q & A
Basic: What are the optimal reaction conditions for synthesizing Methyl 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoate to minimize side reactions?
Answer:
The synthesis typically involves multi-step functionalization of a benzoate precursor. Key steps include:
- Chlorosulfonation : Introduce the chlorosulfonyl group under controlled temperatures (0–5°C) using chlorosulfonic acid to avoid over-sulfonation or decomposition .
- Esterification : Protect the carboxylic acid group with methanol in the presence of acid catalysts (e.g., H₂SO₄) at reflux conditions .
- Trifluoromethoxy Introduction : Use nucleophilic aromatic substitution with trifluoromethoxide, requiring anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis .
Critical Parameters : Monitor reaction progress via TLC or LCMS to detect intermediates and optimize yields .
Advanced: How can competing substitution pathways at the chlorosulfonyl group be controlled during nucleophilic reactions?
Answer:
The chlorosulfonyl group is highly electrophilic, leading to potential competition between amines, alcohols, or thiols. Strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) favor nucleophilic substitution by stabilizing transition states without participating in side reactions .
- Temperature Modulation : Lower temperatures (0–25°C) reduce indiscriminate reactivity, while selective heating (microwave-assisted synthesis) can target specific pathways .
- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity in biphasic systems .
Validation : Characterize products via ¹⁹F NMR to confirm regioselectivity and assess purity .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). The trifluoromethoxy group shows distinct splitting in ¹⁹F NMR (δ -55 to -60 ppm) .
- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 334.02) and fragmentation patterns .
Advanced: What strategies mitigate hydrolysis of the chlorosulfonyl group during storage or experimental handling?
Answer:
- Storage : Store under anhydrous conditions at -20°C in sealed, argon-flushed vials to prevent moisture ingress .
- In Situ Generation : Prepare the chlorosulfonyl derivative immediately before use via reaction of sulfonic acid with PCl₅, minimizing exposure to ambient humidity .
- Stabilizers : Add molecular sieves or desiccants (e.g., MgSO₄) to reaction mixtures to scavenge trace water .
Basic: How does the electron-withdrawing trifluoromethoxy group influence the reactivity of the benzoate ester?
Answer:
The trifluoromethoxy group (-OCF₃) exerts strong electron-withdrawing effects via inductive withdrawal, which:
- Activates the Aromatic Ring : Enhances electrophilic substitution at meta/para positions relative to the ester group .
- Stabilizes Intermediates : Lowers the energy of transition states in nucleophilic acyl substitution, facilitating ester hydrolysis or aminolysis under milder conditions .
Experimental Evidence : Kinetic studies show accelerated saponification rates compared to non-fluorinated analogs .
Advanced: In cross-coupling reactions, how does the presence of chlorosulfonyl affect catalytic systems, and what alternatives exist for deactivated substrates?
Answer:
- Catalyst Poisoning : The chlorosulfonyl group can coordinate to palladium catalysts (e.g., Pd(PPh₃)₄), reducing activity. Mitigate this by:
- Alternative Methods : Employ Ullmann coupling or photoredox catalysis for C–X bond formation without metal catalysts .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Protease Inhibitors : The chlorosulfonyl group acts as a warhead for covalent inhibition of serine hydrolases .
- Prodrug Design : The ester moiety enables cell-membrane permeability, with intracellular esterases releasing the active carboxylic acid .
Case Study : Analogous sulfonamides show IC₅₀ values <100 nM against WDR5-MYC protein-protein interactions, a cancer target .
Advanced: How can computational modeling predict regioselectivity in derivatization reactions of this compound?
Answer:
- DFT Calculations : Map electrostatic potential surfaces to identify electrophilic hotspots (e.g., C-5 vs. C-2 positions) .
- MD Simulations : Model solvent effects on transition states to predict preferential attack by nucleophiles .
Validation : Compare computed activation energies with experimental product ratios from LCMS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
